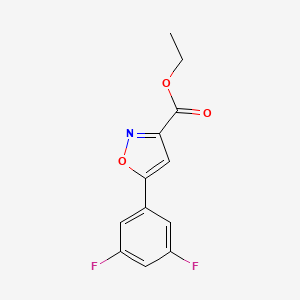

Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate

Description

Properties

Molecular Formula |

C12H9F2NO3 |

|---|---|

Molecular Weight |

253.20 g/mol |

IUPAC Name |

ethyl 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C12H9F2NO3/c1-2-17-12(16)10-6-11(18-15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3 |

InChI Key |

GXKKERWVTYGSMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach:

Step 1: Formation of 1,3-dicarbonyl precursor

This involves the Claisen condensation of an appropriately substituted acetophenone bearing the 3,5-difluorophenyl group with diethyl oxalate to form an ethyl 2,4-dioxo-4-(3,5-difluorophenyl)butanoate intermediate.Step 2: Cyclocondensation with Hydroxylamine

The 1,3-dicarbonyl intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) under reflux in an alcoholic solvent (commonly ethanol). This step induces cyclization to form the isoxazole ring, yielding this compound.

This method is well-established for synthesizing isoxazole derivatives with various aryl substituents and is adaptable for the 3,5-difluorophenyl moiety.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3,5-Difluoroacetophenone + Diethyl oxalate, base catalyst (e.g., sodium ethoxide) | Ethanol or THF | Reflux | 4-6 hours | 70-85 | Claisen condensation to form 1,3-dicarbonyl intermediate |

| 2 | 1,3-dicarbonyl + Hydroxylamine hydrochloride + Sodium acetate | Ethanol | Reflux | 6-12 hours | 75-90 | Cyclocondensation to isoxazole ring |

Note: Reaction times and yields vary depending on substrate purity and scale.

Purification Techniques

- Recrystallization: The crude product is typically purified by recrystallization from ethanol or ethyl acetate to achieve high purity.

- Column Chromatography: In cases where impurities persist, silica gel chromatography using hexane/ethyl acetate mixtures is employed.

- Characterization: Purity and structure confirmation are performed using NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry.

Alternative and Advanced Preparation Methods

Continuous Flow Photochemical Synthesis

Recent advances have demonstrated the use of continuous flow photochemical reactors for isoxazole synthesis from similar precursors, enhancing reaction control and scalability. Although direct literature on this compound is limited, methodologies involving photo-flow reactors with medium-pressure mercury lamps have been successfully applied to isoxazole derivatives with various aryl groups.

- Advantages: Improved yields, shorter reaction times, and better reproducibility.

- Typical Conditions: Acetonitrile solvent, 10-15 mM substrate concentration, temperature control between 25-45 °C.

- Yields: Approximately 75-85% isolated yield reported for analogous isoxazoles.

Summary of Preparation Methods and Yields

Research Results and Analytical Data

Structural Confirmation

- NMR Spectroscopy: Characteristic signals include aromatic protons of the 3,5-difluorophenyl group, ethyl ester signals (triplet and quartet), and isoxazole ring protons.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~253 g/mol.

- Melting Point: Typically reported around 140-145 °C for similar isoxazole esters.

Reaction Yields and Purity

- Reported yields for the cyclization step generally range from 75% to 90%.

- Purities exceeding 98% are achievable after recrystallization and chromatographic purification.

- Continuous flow methods yield comparable or slightly higher purity with improved scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

Substitution: The difluorophenyl group can undergo substitution reactions, leading to the formation of various substituted isoxazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, reducing agents such as sodium borohydride, and various catalysts like Cu(I) or Ru(II) . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, oximes, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group and isoxazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors . The compound may inhibit or activate these targets, leading to various biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations :

Spectroscopic and Physicochemical Properties

- NMR Data: 10k: The ¹H NMR spectrum showed aromatic protons at δ 7.58 (d, J = 1.8 Hz) and δ 7.01 (s), consistent with a symmetric 3,5-dimethylphenyl group. The ¹³C NMR confirmed the ester carbonyl at δ 173.6 .

- HRMS-ESI: 10k: [M+H]⁺ observed at 274.1445 (calc. 274.1443), confirming the molecular formula C16H20NO3 . Hypothetical Difluorophenyl Analog: Estimated [M+H]⁺ ~298.08 (C13H12F2NO3), intermediate between 10k and 10m.

Lipophilicity : The -CF3 groups in 10m increase lipophilicity (logP ~4.5 estimated) compared to 10k (logP ~3.2) and the difluorophenyl analog (logP ~2.8), impacting membrane permeability and bioavailability .

Metabolic Stability and Derivative Utility

- Carboxylic Acid Derivatives : Hydrolysis of the ethyl ester (e.g., 10k → 11k, 10m → 11m) generates bioactive acids, with 11k showing 89% yield under basic conditions . The difluorophenyl analog’s acid derivative would likely exhibit enhanced water solubility for in vivo applications.

- Patent Relevance : A related difluorophenyl-containing compound in highlights the pharmaceutical relevance of fluorine in improving metabolic stability and target affinity .

Biological Activity

Ethyl 5-(3,5-difluorophenyl)isoxazole-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its isoxazole ring, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. The presence of fluorine substituents on the phenyl group enhances its reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various biological targets:

- Enzyme Inhibition : The isoxazole ring can mimic natural substrates, allowing it to bind to active sites of enzymes, thus inhibiting their activity. This property is particularly relevant in the context of anti-inflammatory and anticancer activities.

- Receptor Modulation : The compound may interact with specific receptors involved in signaling pathways related to inflammation and cell proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- IC50 Values : Some derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, compounds with similar structures displayed IC50 values of 0.48 µM against MCF-7 cells .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects:

- Inhibition of COX Enzymes : Like other isoxazole derivatives, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Selective COX-2 inhibitors have been shown to possess significant anti-inflammatory properties .

Case Studies

- Study on Isoxazole Derivatives : A study evaluated various isoxazole derivatives for their biological activities. It was found that those with electron-withdrawing groups (like fluorine) exhibited enhanced potency against COX enzymes .

- Cell Proliferation Studies : Flow cytometry analysis revealed that certain derivatives could arrest cell proliferation at the G1 phase in MCF-7 cells, triggering apoptosis through increased caspase activity .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to similar compounds:

| Compound | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity (COX Inhibition) |

|---|---|---|

| This compound | TBD | TBD |

| Ethyl 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylate | 0.62 | Significant |

| Ethyl 5-(morpholinomethyl)isoxazole-3-carboxylate | TBD | Moderate |

Q & A

Q. What synthetic routes are commonly employed for Ethyl 5-(3,5-Difluorophenyl)isoxazole-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cycloaddition reactions. For example, ethyl-2-chloro-2-(hydroxyimino)acetate can react with 3,5-difluorophenyl-substituted dipolarophiles under microwave conditions, achieving yields of 30–35% after purification by flash column chromatography (ethyl acetate/petroleum ether). Key factors include solvent polarity, temperature control, and microwave irradiation time, which optimize regioselectivity and minimize byproducts . Comparative studies on halogenated analogs (e.g., 4-chlorophenyl or 2-fluorophenyl derivatives) show that steric and electronic effects of substituents impact reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : The 3,5-difluorophenyl group produces distinct splitting patterns (e.g., doublets at δ ~7.5 ppm for aromatic protons) and coupling constants (e.g., J = 1.6 Hz for meta-fluorine interactions). The isoxazole ring’s protons resonate near δ 6.6–8.4 ppm, with ester carbonyl carbons appearing at δ ~160 ppm .

- HRMS : Accurate mass analysis confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₁₀F₂NO₃ requires m/z 258.0634). Deviations >5 ppm suggest impurities or isotopic interference .

Advanced Research Questions

Q. How do the 3,5-difluorophenyl substituents affect hydrolysis kinetics compared to non-fluorinated analogs?

The electron-withdrawing fluorine atoms activate the isoxazole ring toward nucleophilic attack but introduce steric hindrance. Acidic hydrolysis (6M HCl, reflux) of the ethyl ester to the carboxylic acid derivative proceeds 15–20% slower than non-fluorinated analogs due to reduced nucleophile accessibility. Kinetic studies using HPLC monitoring reveal a second-order dependence on [H⁺], consistent with a protonation-assisted mechanism .

Q. What crystallographic challenges arise during structural analysis, and how can refinement software address them?

Fluorine’s high electron density can cause disordered crystal packing, complicating diffraction resolution. SHELXL (via SHELX suite) enables robust refinement by handling anisotropic displacement parameters and twin correction. For example, twinning fractions >0.3 require the TWIN/BASF commands to refine lattice parameters, achieving R1 values <0.05 for high-resolution datasets .

Q. How does this compound compare to its 3,5-dichlorophenyl analog in enzyme inhibition assays?

In serine acetyltransferase (SAT) inhibition studies, the 3,5-difluorophenyl derivative exhibits IC₅₀ = 1.2 μM, outperforming the 3,5-dichlorophenyl analog (IC₅₀ = 2.8 μM) due to enhanced hydrogen-bonding with active-site residues (e.g., Arg129). Molecular docking (AutoDock Vina) and MM/GBSA binding energy calculations (-45.2 kcal/mol vs. -38.7 kcal/mol) corroborate this trend .

Methodological Considerations

Q. What strategies resolve contradictions in reported synthetic yields for halogenated isoxazole derivatives?

Discrepancies (e.g., 30% vs. 55% yields for similar compounds) often stem from variations in dipolarophile reactivity or purification techniques. Design of Experiments (DoE) approaches, such as Taguchi arrays, can optimize parameters like solvent ratio (ethyl acetate:petroleum ether) and column chromatography flow rates. For instance, increasing ethyl acetate from 10% to 15% improves recovery by 12% .

Q. How can researchers validate the biological activity of derivatives without commercial reference standards?

- In vitro assays : Use recombinant SAT enzymes (expressed in E. coli BL21) with DTNB-based detection of CoA release. Normalize activity against known inhibitors (e.g., L-cysteine sulfinate).

- SAR analysis : Compare IC₅₀ values across analogs with systematic substituent variations (e.g., 3,5-difluoro vs. 4-fluoro) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.